L-酒石酸二甲酯

描述

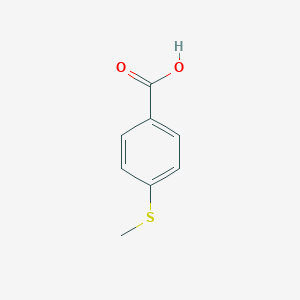

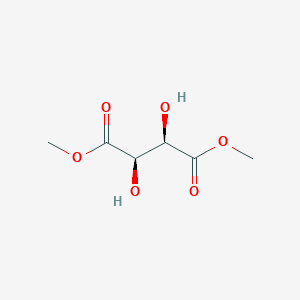

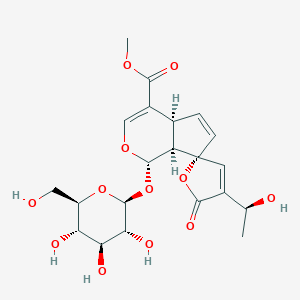

Dimethyl L-tartrate is a derivative of tartaric acid, a naturally occurring dicarboxylic acid with chiral centers. It is used in various chemical reactions and as a building block in organic synthesis due to its chirality.

Synthesis Analysis

The synthesis of dimethyl L-tartrate derivatives can be achieved through various methods. One such method involves the reaction of L-tartaric acid with benzaldehyde in the presence of p-toluenesulfonic acid in methanol, followed by the addition of trimethyl orthoformate, yielding dimethyl 2,3-O-benzylidene-L-tartrate in high yields .

Molecular Structure Analysis

The molecular structure of dimethyl L-tartrate has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. The trans COOR conformation with hydrogen bonding between the OH and CO groups attached to the same chiral carbon is of the lowest energy and represents the major conformer at room temperature . The absolute configuration of the chiral carbon atoms in dimethyl L-tartrate derivatives can be determined by X-ray analysis .

Chemical Reactions Analysis

Dimethyl L-tartrate is involved in various chemical reactions. For instance, it can be used to prepare optically active secondary alcohols from aldehydes through a process involving treatment with dialkylboron bromides and higher-order cuprates, resulting in high diastereoselectivities . Additionally, dimethyl L-tartrate can undergo transesterification with aminoalcohols, leading to derivatives that can be used in enantioselective epoxidation reactions . Treatment with sulfur tetrafluoride can lead to the formation of fluorinated derivatives of dimethyl L-tartrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl L-tartrate are influenced by its confinement in different environments. For example, when confined in lecithin reverse micelles, dimethyl L-tartrate exhibits changes in its hydrogen bonding patterns due to specific solute-surfactant headgroup interactions and confinement effects . Similarly, when confined in sodium bis(2-ethylhexyl) sulfosuccinate reverse micelles, both enantiomers of dimethyl L-tartrate are mainly entrapped in the reverse micelles and located in proximity to the surfactant head-group region . The spectroscopic properties of dimethyl L-tartrate, such as vibrational absorption and circular dichroism, are dependent on the solvent used and can be affected by complexation with cyclodextrins, although the interaction is generally weak .

科学研究应用

聚合物合成

L-酒石酸二甲酯 (DMT) 用于合成生物基共聚酯。例如,它已被用作对苯二甲酸二甲酯与 1,6-己二醇缩聚的共聚单体。该方法产生了具有令人满意的分子量和半结晶性质的共聚酯,证明了其在制造具有特定热学和机械性能的材料中的用途 (Japu 等人,2013 年)。

光谱学和结构研究

已经研究了 DMT 在卵磷脂反胶束中的行为。已经进行了包括 FT-IR 和圆二色性在内的光谱学研究,以了解 DMT 在这些胶束中的增溶和相互作用。此类研究对于理解手性分子在受限环境中的行为至关重要 (Abbate 等人,2009 年)。

振动吸收和圆二色性光谱

密度泛函理论 (DFT) 计算已被应用于研究 DMT 的振动吸收和圆二色性 (VCD) 光谱。这项研究提供了对 DMT 的结构和电子性质的见解,这在分析化学和分子物理等领域具有重要意义 (Buffeteau 等人,2004 年)。

有机合成中的手性合成子

DMT 作为合成手性合成子的起始原料,手性合成子是生产生物活性分子的组成部分。它在合成各种内酯结构中的应用证明了其作为有机化学中手性来源的多功能性 (El-Batta,2013 年)。

反胶束中的限制

研究还集中在 DMT 在反胶束中受限时的状态。利用振动圆二色性 (VCD) 和 FT-IR 光谱等技术的研究有助于理解像 DMT 这样的手性分子如何在纳米结构环境中相互作用 (Abbate 等人,2008 年)。

质谱和振动光谱研究

已经研究了 DMT 的质谱和振动光谱,以了解它与其他分子(如二异丙基酒石酸酯)的相互作用。此类研究对于开发表征和理解分子相互作用的方法至关重要 (Le Barbu-Debus 等人,2020 年)。

酯交换和环氧化应用

DMT 经过酯交换改性,导致其用于烯丙醇的均相对映选择性环氧化。这证明了其在手性化合物催化和合成中的潜力 (García 等人,2009 年)。

光降解研究

包含 DMT 的 Fe(III)/酒石酸/H2O2 体系已被研究其在光降解环境污染物(如邻苯二甲酸二甲酯)方面的有效性。该应用对于环境化学和污染控制很重要 (Feng 等人,2012 年)。

未来方向

作用机制

Target of Action

It is known that l-carnitine, a related compound, plays a crucial role in lipid metabolism and has a function in viral infection possibly via its impact on key immune mediators .

Mode of Action

L-carnitine, a related compound, facilitates the transport of fatty acids into mitochondria for β-oxidation . It also regulates pyruvate dehydrogenase activity by maintaining the acetyl-CoA/CoA ratio in the cell .

Biochemical Pathways

L-carnitine, a related compound, is involved in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis . It also acts as an antioxidant and anti-inflammatory compound .

Pharmacokinetics

L-carnitine, a related compound, is absorbed after oral administration partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . L-Carnitine is eliminated from the body mainly via urinary excretion .

Result of Action

L-carnitine, a related compound, has been shown to inhibit leukocyte apoptosis through its free-radical scavenging activities . It also enhanced immunity with vaccination in broiler chickens and improved immune-cell functions, like chemotaxis and phagocytosis, in aged rats .

Action Environment

L-carnitine, a related compound, has been shown to play a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status . These observations suggest that environmental factors such as diet and lifestyle may influence the action, efficacy, and stability of (+)-Dimethyl L-tartrate.

属性

IUPAC Name |

dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883209 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000647 [mmHg] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dimethyl L-tartrate | |

CAS RN |

608-68-4 | |

| Record name | 1,4-Dimethyl 2,3-dihydroxy- (2R,3R)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl L-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [R(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)